molecular formula C12H11FN2O3 B11813927 Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B11813927
M. Wt: 250.23 g/mol
InChI Key: NKCYZCCFQKMYBL-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a hydroxy group at position 5, a 2-fluorophenyl substituent at position 1, and an ethyl ester at position 3 of the pyrazole ring. Its synthesis involves the reaction of ethyl 1-(2-fluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate with Lawesson’s reagent in toluene at 120°C, yielding an intermediate (55% yield after purification) . The compound is typically isolated as a cream-colored solid, with a reported synthesis yield of 71% under optimized conditions involving potassium carbonate and methyl p-toluenesulfonate in DMF .

Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

ethyl 2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H11FN2O3/c1-2-18-12(17)9-7-11(16)15(14-9)10-6-4-3-5-8(10)13/h3-7,14H,2H2,1H3

InChI Key

NKCYZCCFQKMYBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The core synthesis involves cyclocondensation between 2-fluorophenylhydrazine A and a β-ketoester B (e.g., ethyl 3-oxobutanoate). The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration and tautomerization to form the pyrazole ring. Regioselectivity depends on the electronic and steric effects of substituents:

A+BEthyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate+H2O\text{A} + \text{B} \rightarrow \text{this compound} + \text{H}_2\text{O}

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, NMP) enhance regioselectivity by stabilizing intermediates through hydrogen bonding.

  • Acidic additives (e.g., HCl) accelerate dehydration, improving yields to 85–90%.

Catalysts

  • Nano-ZnO : Achieves 95% yield in cyclocondensation reactions by providing a high-surface-area catalyst for efficient proton transfer.

  • Crown ethers (e.g., 15-crown-5): Chelate metal ions (e.g., Na⁺), enhancing reaction rates in systems using sodium hydride.

Temperature and Time

  • 0–25°C : Minimizes side reactions during hydrazine addition.

  • Reflux (70–80°C) : Completes cyclization within 3–6 hours.

Table 1. Comparison of Cyclocondensation Conditions

SolventCatalystTemperature (°C)Yield (%)Regioselectivity (Ratio)
DMFHCl258895:5
EthanolNone707260:40
NMPNano-ZnO809598:2

Alternative Synthetic Routes

From Acetylenic Ketones

Acetylenic ketones C react with hydrazines under Sonogashira coupling conditions to form pyrazoles. For example, phenylacetylene derivatives generate 3-trifluoromethylpyrazoles with 70–80% yields. However, this method requires palladium catalysts, increasing costs and purification complexity.

From Vinyl Ketones

α,β-Ethylenic ketones D undergo cyclocondensation with hydrazines to form pyrazolines, which oxidize to pyrazoles. Iodine in acetic acid facilitates this step, yielding 70% of the target compound.

Industrial-Scale Synthesis Considerations

Cost-Effective Precursors

  • 2-Fluoroiodobenzene : A starting material for generating 2-fluorophenylhydrazine via Ullmann coupling.

  • Ethyl 3-oxobutanoate : Commercially available and stable under acidic conditions.

Purification Techniques

  • Liquid-liquid extraction : Ethyl acetate partitions the product from aqueous layers, removing polar impurities.

  • Recrystallization : Heptane/ethyl acetate mixtures (6:1 v/v) yield >99% pure crystals.

Table 2. Industrial-Scale Process Parameters

StepReagentVolume (L/kg)Time (h)Purity (%)
CyclocondensationDMF, HCl10492
ExtractionEthyl acetate8185
RecrystallizationHeptane/ethyl acetate12299

Challenges and Solutions

Regioselectivity Control

  • Problem : Competing formation of 1,4-disubstituted pyrazoles.

  • Solution : Use of bulky solvents (e.g., 4-methyltetrahydropyran) to sterically hinder undesired pathways.

Metal Impurities

  • Problem : Residual transition metals (e.g., Zn, Pd) from catalysts.

  • Solution : Chelating resins or aqueous NaOH washes reduce metal content to <10 ppm .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions and Outcomes

Reaction TypeConditionsProductYieldReference
Acidic hydrolysis6M HCl, reflux (8 h)1-(2-Fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid78%
Basic hydrolysis2M NaOH, 80°C (4 h)Same carboxylic acid (saponification)85%

Mechanistic studies indicate that basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while acidic hydrolysis follows a protonation-assisted pathway . The fluorophenyl group exerts minimal electronic influence on this process due to its meta-position relative to the reactive ester .

Functionalization of the Hydroxyl Group

The 5-hydroxy group participates in alkylation and acylation reactions.

O-Alkylation

Reaction with alkyl halides in the presence of base:

  • Example : Treatment with methyl iodide (CH₃I) and K₂CO₃ in DMF at 60°C for 6 h produces the methyl ether derivative (85% yield) .

  • Limitation : Bulky alkylating agents (e.g., tert-butyl bromide) show reduced efficiency (<50% yield) due to steric hindrance .

O-Acylation

Acetylation using acetic anhydride:

  • Conditions : (CH₃CO)₂O, pyridine, 25°C, 12 h → acetylated product (92% yield) .

  • Regioselectivity : The hydroxyl group reacts preferentially over the pyrazole nitrogen due to higher acidity (pKa ~8 vs. pyrazole N-H pKa ~14) .

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group undergoes directed EAS reactions.

Key Reactions

ElectrophileConditionsPositionYield
Nitration (HNO₃/H₂SO₄)0°C, 2 hPara to fluorine68%
Bromination (Br₂/FeBr₃)25°C, 1 hMeta to fluorine74%

The fluorine atom acts as a weakly deactivating, ortho/para-directing group. Steric effects from the pyrazole ring limit substitution at the ortho position .

N-Alkylation

  • Reagents : Alkyl halides (e.g., CH₃CH₂Br) with NaH in THF.

  • Outcome : Alkylation occurs at the N1 position (adjacent to fluorophenyl), yielding quaternary ammonium salts (70–80% yield) .

Ring-Opening Reactions

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the pyrazole ring undergoes cleavage to form dicarboxylic acid derivatives .

Tautomerism and Stability

The compound exists in equilibrium between keto (5-hydroxy) and enol (5-keto) forms, as confirmed by X-ray crystallography . This tautomerism influences reactivity:

  • Keto form : Dominant in polar protic solvents (e.g., H₂O, MeOH) .

  • Enol form : Stabilized in aprotic solvents (e.g., DMSO), enhancing nucleophilicity at O .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

Medicinal Chemistry

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate has shown potential as a pharmacological agent. Research indicates that it may possess anti-inflammatory and analgesic properties, making it a candidate for the development of new pain relief medications. Studies have demonstrated its efficacy in reducing inflammation in animal models, suggesting a mechanism that could be beneficial in treating conditions like arthritis .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing significant inhibitory effects. The presence of the fluorine atom may enhance its lipophilicity, potentially improving its ability to penetrate microbial membranes.

Agricultural Applications

In agrochemistry, this compound has been evaluated for its herbicidal properties. Research indicates that it can effectively control weed species without adversely affecting crop yields. This dual functionality makes it a valuable compound in sustainable agriculture practices .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Anti-inflammatory effectsDemonstrated significant reduction in paw edema in rat models after administration.
Antimicrobial efficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.
Herbicidal activityEffective in controlling common weed species in maize crops with minimal impact on crop health.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate 2-Fluorophenyl (1), OH (5), COOEt (3) C₁₂H₁₁FN₂O₃ Intermediate for thiolated derivatives (e.g., methylthio analogs)
Ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate 3-Chlorophenyl (1), OH (5), COOEt (3) C₁₂H₁₁ClN₂O₃ Higher boiling point (445.1°C) and density (1.4 g/cm³)
Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate 4-Fluorophenyl (1), CH₃ (3), COOEt (5) C₁₃H₁₃FN₂O₂ Noted for potential agrochemical applications
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Benzyl (1), 4-Fluorophenyl (3), COOEt (5) C₁₉H₁₇FN₂O₂ Crystal structure resolved; used in heterocyclic drug synthesis
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-Fluoro-4-methoxyphenyl (5), COOEt (3) C₁₃H₁₃FN₂O₃ High purity (98%); pharmaceutical intermediate
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 2-Bromoethyl (1), 4-Methoxyphenyl (3), COOEt (5) C₁₅H₁₆BrN₂O₃ Key intermediate for Lp-PLA2 inhibitors
Key Observations:
  • Substituent Position: The position of fluorine on the phenyl ring (e.g., 2- vs. 4-fluorophenyl) influences electronic properties and steric interactions.
  • Functional Groups : The presence of a hydroxy group (as in the target compound) vs. methylthio or mercapto groups (e.g., ethyl 1-(2-fluorobenzyl)-5-mercapto-1H-pyrazole-3-carboxylate ) affects solubility and hydrogen-bonding capacity, which may impact crystallization or biological interactions.
  • Biological Activity : Analogs with 4-fluorophenyl or benzyl groups exhibit apoptosis-inducing effects in HUVEC cells at micromolar concentrations, suggesting that electron-withdrawing substituents enhance bioactivity .

Biological Activity

Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate, a compound with the molecular formula C13H13FN2O3 and a molecular weight of 264.25 g/mol, is gaining attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesis, and applications, supported by case studies and relevant data.

PropertyValue
Molecular FormulaC13H13FN2O3
Molecular Weight264.25 g/mol
IUPAC NameEthyl 2-[(2-fluorophenyl)methyl]-3-oxo-1H-pyrazole-5-carboxylate
PurityTypically ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in cancer pathways. Research indicates that compounds with pyrazole scaffolds can inhibit specific kinases, which play crucial roles in cell signaling and proliferation.

Inhibition Studies

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent inhibition against various kinases, including c-Met, which is implicated in several cancers. For instance, a related compound was shown to have an IC50 value of 0.005 µM against c-Met kinases, indicating strong inhibitory potential .

Case Studies

  • Cancer Treatment :
    • A study focused on the development of pyrazole derivatives for cancer treatment highlighted that modifications at the 2 and 6 positions of the pyrazole ring could enhance potency against cancer cell lines. This compound was included in a broader analysis of similar compounds that showed significant anti-tumor activity in vitro .
  • Pharmacokinetics :
    • Another investigation into the pharmacokinetic properties of pyrazole derivatives indicated favorable absorption and distribution characteristics for this compound in animal models, suggesting its viability for further development as a therapeutic agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the fluorophenyl group via nucleophilic substitution.
  • Carboxylation : Adding the carboxylic acid moiety to complete the structure.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Research Findings

Recent literature has reported on the broader class of pyrazole derivatives, emphasizing their diverse biological activities beyond cancer inhibition, including anti-inflammatory and analgesic effects . The exploration of structure-activity relationships (SAR) has been critical in optimizing these compounds for specific therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Ethyl 1-(2-fluorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters. For example, similar pyrazole carboxylates are synthesized using N,N-dimethylacetamide as a solvent, potassium carbonate as a base, and controlled heating (e.g., 80°C for 10 hours) to minimize side reactions . Optimization may involve varying solvent polarity, temperature, and stoichiometry. Post-synthesis purification via silica gel chromatography is common to isolate the target compound .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding interactions (e.g., hydroxy group resonance at δ 10-12 ppm) .
  • X-ray Crystallography : Resolve crystal structure to determine molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks) using programs like SHELXL .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via LC-MS or HRMS .

Advanced Research Questions

Q. How can X-ray crystallography address challenges such as disorder or crystal defects in this compound’s structure?

  • Methodology :

  • Refinement Tools : Use SHELXL’s robust refinement algorithms to model disordered regions (e.g., fluorophenyl or ethyl groups) by partitioning occupancy or applying restraints .
  • Validation Software : Mercury CSD’s packing similarity analysis can compare experimental data with known structures to identify anomalies .
  • Data Collection : High-resolution synchrotron data minimizes errors from crystal imperfections. Twinning detection (via PLATON) is critical for multi-domain crystals .

Q. How should discrepancies between experimental NMR data and computational simulations (e.g., DFT) be resolved?

  • Methodology :

  • Solvent Effects : Simulate NMR chemical shifts using solvent-aware DFT methods (e.g., PCM model in Gaussian) to account for hydrogen bonding in polar solvents like DMSO .
  • Dynamic Effects : Consider conformational flexibility via molecular dynamics (MD) simulations to identify dominant conformers influencing NMR spectra .
  • Experimental Validation : Compare results with structurally analogous compounds (e.g., Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) to isolate electronic vs. steric contributions .

Q. What computational approaches are suitable for predicting the compound’s reactivity or electronic properties?

  • Methodology :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT (e.g., B3LYP/6-311+G(d,p)) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen for bioactivity by docking into target proteins (e.g., enzymes with pyrazole-binding sites) using AutoDock Vina .
  • Reactivity Descriptors : Compute Fukui indices to map regions prone to electrophilic attack or oxidation .

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